
6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound may exert its cytotoxic and antimicrobial effects through the induction of oxidative stress and apoptosis in target cells.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in lab experiments is its relatively simple synthesis method. In addition, this compound has demonstrated promising results in various in vitro studies, making it a potentially valuable tool for further research.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one. One area of interest is in further investigating its potential as an anticancer agent, including in vivo studies to assess its efficacy and toxicity. Another potential direction is in exploring its potential as an antimicrobial agent, including investigating its activity against additional bacterial and fungal strains.
In addition, further research is needed to fully understand the mechanism of action of this compound, including investigating its effects on cellular pathways and signaling molecules. Finally, there is potential for this compound to be modified or optimized through structural modifications to improve its solubility and potency.
Synthesemethoden
The synthesis of 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves the reaction of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its potential as an anticancer agent, 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound has activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O3/c17-11-3-4-13-10(6-11)7-12(16(21)22-13)15-19-14(20-23-15)9-2-1-5-18-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNQSJCNGYIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

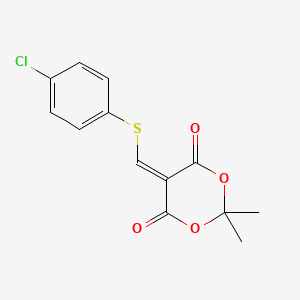

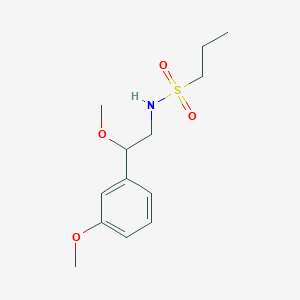
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
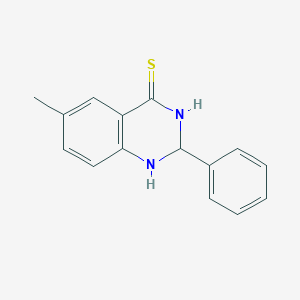

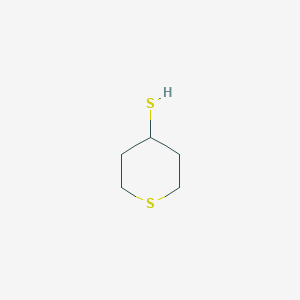
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
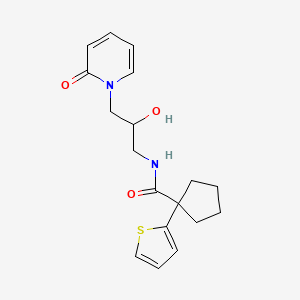
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)
![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2951882.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951884.png)